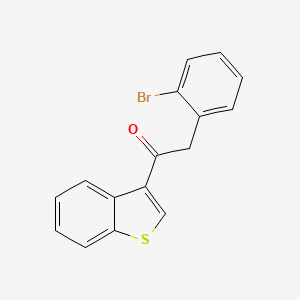

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one

Description

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one (CAS: 1772566-59-2) is a brominated aromatic ketone featuring a benzothiophene core linked to a 2-bromophenyl group via an ethanone bridge. Its molecular formula is C₁₆H₁₁BrOS, with a molecular weight of 331.23 g/mol .

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)-2-(2-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrOS/c17-14-7-3-1-5-11(14)9-15(18)13-10-19-16-8-4-2-6-12(13)16/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIMAGZEPVVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CSC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

Coupling Reaction: The final step involves the coupling of the brominated benzothiophene with an ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

- Use of continuous flow reactors for efficient heat and mass transfer.

- Employment of high-throughput screening to identify the best catalysts and reaction conditions.

- Implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone moiety to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Production

In industrial settings, optimized reaction conditions may include:

- Continuous flow reactors for efficient mass transfer.

- High-throughput screening for catalyst optimization.

- Green chemistry principles to minimize environmental impact.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one has several notable applications in scientific research:

Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical entities.

Biology

Research indicates potential biological activities, particularly:

- Anticancer Activity : Studies have demonstrated that derivatives of benzothiophene can significantly reduce cell viability in cancer cell lines, such as Caco-2 (human colorectal adenocarcinoma) cells.

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 1 | Caco-2 | 39.8 | <0.001 |

| 2 | A549 | 31.9 | 0.0019 |

This suggests that modifications to the benzothiophene structure can enhance anticancer activity.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one, highlighting differences in substituents, synthesis routes, and functional properties:

Structural and Functional Insights

- Benzothiophene vs. Thiophene/Furan Analogues: The benzothiophene moiety in the target compound confers enhanced aromatic stability compared to simpler heterocycles like thiophene or furan. For example, 2-(2-bromophenyl)-1-(furan-3-yl)ethan-1-one (C₁₂H₉BrO₂) lacks the fused benzene ring, reducing its molecular weight (265.11 vs.

Bromophenyl Positioning :

The 2-bromophenyl group in the target compound contrasts with analogs featuring 4-bromophenyl (e.g., 1-(4-bromophenyl)-2-(thiophen-2-yl)ethan-1-one ). Ortho-substitution may sterically hinder electrophilic substitution reactions compared to para-substituted derivatives, influencing synthetic pathways .- Biological Activity: While the target compound lacks reported bioactivity, analogs such as 1-(2-bromophenyl)-2-((5-(6-fluoroquinazolin-4-yl)triazol-3-yl)thio)ethan-1-one exhibit antimicrobial properties (67% yield), suggesting that bromophenyl-ethanone derivatives could serve as scaffolds for drug discovery .

Biological Activity

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a benzothiophene core fused with a bromophenyl group and an ethanone moiety. Its molecular formula is , and it has a melting point range of 142-144 °C . The presence of the bromine atom is significant as it may influence the compound's reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzothiophene derivatives can significantly decrease cell viability in various cancer cell lines, including Caco-2 (human colorectal adenocarcinoma) cells .

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 1 | Caco-2 | 39.8 | <0.001 |

| 2 | A549 | 31.9 | 0.0019 |

This suggests that modifications to the benzothiophene structure can enhance anticancer activity.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Benzothiophene derivatives have shown activity against various bacterial strains, indicating their potential as lead compounds for antibiotic development .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes or receptors. Detailed biochemical studies are required to elucidate these pathways further.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Benzothiophene Core : Synthesized through cyclization reactions.

- Coupling Reaction : The brominated benzothiophene is coupled with an ethanone derivative via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling .

Research Applications

This compound serves as an intermediate in organic synthesis and is explored for its potential in drug development due to its unique structural features.

Comparison with Similar Compounds

Comparing this compound with similar derivatives highlights its unique properties:

| Compound Name | Key Feature |

|---|---|

| 1-(1-Benzothiophen-3-yl)-2-phenylethan-1-one | Lacks bromine, potentially less reactive |

| 1-(1-Benzothiophen-3-yl)-2-(4-bromophenyl)ethan-1-one | Different bromine positioning affects activity |

| 1-(1-Benzothiophen-3-yl)-2-(2-chlorophenyl)ethan-1-one | Contains chlorine instead of bromine |

The specific positioning of the bromine atom in this compound may significantly impact its chemical reactivity and biological activities compared to these derivatives.

Case Studies and Research Findings

Recent studies have focused on optimizing analogs of this compound to enhance D3 dopamine receptor activity while minimizing D2 receptor antagonism. For example, a study identified analogs that demonstrated potent agonist activity at the D3 receptor with varying efficacy at the D2 receptor .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one, and what are their critical parameters?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura or Buchwald-Hartwig protocols. For example, a palladium-catalyzed coupling between 2-(2-bromophenyl)-5-methylthiophene and boronic acid derivatives achieved 61% yield under optimized conditions (toluene, Pd(PPh₃)₄, Na₂CO₃, reflux) . Alternative routes involve Friedel-Crafts acylation of benzothiophene derivatives with 2-bromophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include catalyst loading (1–5 mol%), solvent polarity, and temperature control (60–110°C) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze splitting patterns and coupling constants to confirm substituent positions. For instance, the 2-bromophenyl group shows deshielded aromatic protons (δ 7.24–7.67 ppm) with meta-coupling (J = 2.1–2.5 Hz) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.0) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1680–1720 cm⁻¹) and benzothiophene C-S bonds (~680 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize low yields in palladium-catalyzed C–C coupling reactions for this compound?

- Methodological Answer :

- Ligand Screening : Use bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd(0) intermediates and enhance catalytic turnover .

- Solvent Optimization : Switch from toluene to DMF or dioxane to improve solubility of aryl halides.

- Additives : Include silver salts (Ag₂CO₃) to scavenge halides or phase-transfer catalysts (TBAB) for biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours vs. 24 hours) while maintaining yields >50% .

Q. What strategies resolve contradictions in crystallographic data analysis for this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and handle disorder. For enantiopure crystals, apply Flack’s x parameter to avoid false chirality-polarity indications .

- Twinning Analysis : If twinning is suspected (e.g., Rint > 0.05), employ TWIN/BASF commands in SHELX to model twin domains .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ensure data consistency.

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the electrophilic ketone and bromine substituent .

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cytochrome P450 enzymes) by aligning the benzothiophene moiety in hydrophobic pockets.

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, monitoring RMSD (<2 Å) for viable leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.